molecular formula C14H23BrN2OS B11491109 11-bromo-N-(1,3-thiazol-2-yl)undecanamide

11-bromo-N-(1,3-thiazol-2-yl)undecanamide

Cat. No.: B11491109
M. Wt: 347.32 g/mol
InChI Key: SJHIDVFLJYCLTE-UHFFFAOYSA-N
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Description

11-Bromo-N-(1,3-thiazol-2-yl)undecanamide is an organic compound characterized by the presence of a bromine atom, a thiazole ring, and an undecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-bromo-N-(1,3-thiazol-2-yl)undecanamide typically involves the following steps:

    Formation of 11-bromo-1-undecanol: This can be achieved by the bromination of undecanol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane.

    Conversion to 11-bromo-1-undecanoic acid: The alcohol group in 11-bromo-1-undecanol is oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Amidation Reaction: The 11-bromo-1-undecanoic acid is then reacted with 2-aminothiazole in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or ethers.

    Oxidation Products: Oxidized thiazole derivatives.

    Reduction Products: Reduced thiazole derivatives.

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Ligand in Coordination Chemistry: The thiazole ring can coordinate with metal ions, forming complexes with potential catalytic or electronic applications.

Biology and Medicine:

    Antimicrobial Agents: Compounds containing thiazole rings are known for their antimicrobial properties, and this compound may exhibit similar activity.

    Drug Development: Potential use in the development of drugs targeting specific enzymes or receptors.

Industry:

    Material Science: Used in the synthesis of polymers or materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism by which 11-bromo-N-(1,3-thiazol-2-yl)undecanamide exerts its effects depends on its application:

    Antimicrobial Activity: The thiazole ring can interact with microbial enzymes or cell membranes, disrupting their function and leading to cell death.

    Coordination Chemistry: The thiazole ring can donate electrons to metal ions, forming stable complexes that can catalyze various chemical reactions.

Comparison with Similar Compounds

    11-Bromo-1-undecanol: Shares the bromine and undecane chain but lacks the thiazole ring.

    N-(1,3-thiazol-2-yl)undecanamide: Similar structure but without the bromine atom.

Uniqueness:

    11-Bromo-N-(1,3-thiazol-2-yl)undecanamide: combines the reactivity of the bromine atom with the biological activity of the thiazole ring, making it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C14H23BrN2OS

Molecular Weight

347.32 g/mol

IUPAC Name

11-bromo-N-(1,3-thiazol-2-yl)undecanamide

InChI

InChI=1S/C14H23BrN2OS/c15-10-8-6-4-2-1-3-5-7-9-13(18)17-14-16-11-12-19-14/h11-12H,1-10H2,(H,16,17,18)

InChI Key

SJHIDVFLJYCLTE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)NC(=O)CCCCCCCCCCBr

Origin of Product

United States

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